2,4-Dichloro-5-(trifluoromethyl)pyridine

Catalog No.
S829626
CAS No.
888327-38-6
M.F
C6H2Cl2F3N
M. Wt
215.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5-(trifluoromethyl)pyridine

CAS Number

888327-38-6

Product Name

2,4-Dichloro-5-(trifluoromethyl)pyridine

IUPAC Name

2,4-dichloro-5-(trifluoromethyl)pyridine

Molecular Formula

C6H2Cl2F3N

Molecular Weight

215.98 g/mol

InChI

InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H

InChI Key

HQEZKTVEZYMLRK-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)Cl

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)Cl

2,4-Dichloro-5-(trifluoromethyl)pyridine (CAS 888327-38-6) is a highly activated, dihalogenated heterocyclic building block essential for the synthesis of advanced pharmaceuticals and agrochemicals. Featuring a molecular weight of 215.99 g/mol and a calculated LogP of approximately 3.4, this scaffold is defined by the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group at the 5-position [1]. This specific substitution pattern electronically differentiates the two chlorine atoms, highly activating the 4-position for nucleophilic aromatic substitution (SNAr) while leaving the 2-position available for subsequent cross-coupling or secondary substitution [2]. For procurement teams and process chemists, this compound represents a critical precursor for generating complex, lipophilic pyridine derivatives, including FGFR4 inhibitors and broad-spectrum fungicides, where precise regiocontrol and metabolic stability are paramount.

Synthesis Intermediate Fit

Electron-deficient heteroaromatic scaffold for nucleophilic aromatic substitution
Reported commercial purity grades of ≥95% to 98% to support stoichiometric precision
Utilized as a key intermediate in agrochemical and pharmaceutical patent-defined routes

Substituting 2,4-dichloro-5-(trifluoromethyl)pyridine with closely related analogs introduces severe process inefficiencies and alters the fundamental reactivity of the scaffold. Replacing it with 2-chloro-5-(trifluoromethyl)pyridine eliminates the critical C4 functionalization site, completely preventing the synthesis of 2,4-disubstituted target molecules [1]. Conversely, utilizing the mixed-halide analog 4-bromo-2-chloro-5-(trifluoromethyl)pyridine changes the atom economy and leaving-group dynamics; while bromides are highly active in palladium-catalyzed cross-couplings, chlorides are highly effective leaving groups in the base-mediated SNAr reactions typically used to functionalize the 4-position [2]. Furthermore, the dichloro compound offers a lower molecular weight, improving mass efficiency during multi-kilogram scale-up and avoiding the higher raw material costs and waste disposal burdens associated with brominated intermediates.

Isomer Interchangeability Risk

Regioselective Reactivity
2,4-substitution directs distinct fungicidal amide formation; 2,3-isomer leads to high-volume herbicide structures, altering downstream activity.
Synthetic Yield Impact
Different electronic environments and steric hindrance may significantly shift reaction pathways and yield in nucleophilic substitution sequences.
Storage & Stability
Target compound is stable at ambient temperature; the 2,3-dichloro isomer requires inert gas storage at 2-8°C, impacting logistics and inventory.

Regioselective SNAr Activation at the 4-Position

The presence of the -CF3 group at the 5-position dramatically alters the electronic landscape of the pyridine ring compared to unactivated analogs. In nucleophilic aromatic substitution (SNAr) reactions with amines or alkoxides, 2,4-dichloro-5-(trifluoromethyl)pyridine exhibits preferential reactivity at the C4 position due to the strong ortho-activating effect of the -CF3 group [1]. Compared to the baseline 2,4-dichloropyridine, the fluorinated target compound demonstrates a >50-fold increase in reaction rate at the 4-position under identical mild basic conditions [2]. This allows for highly regioselective mono-amination without the need for transition-metal catalysts.

Evidence DimensionSNAr Reaction Rate and Regioselectivity (C4 vs C2)
Target Compound Data2,4-dichloro-5-(trifluoromethyl)pyridine: >95:5 regioselectivity (C4:C2) with >50x rate acceleration
Comparator Or Baseline2,4-dichloropyridine: Poor regioselectivity and requires temperatures >100°C
Quantified Difference>50-fold rate enhancement and >95% regiocontrol at the 4-position
ConditionsAmine nucleophile, K2CO3, DMF, 60°C

Enables transition-metal-free, low-temperature functionalization, significantly reducing catalyst costs and energy consumption during industrial scale-up.

Lipophilicity & TPSA Profile
Class-level inference
XLogP3-AA: 3.3 (Target); TPSA: 12.9 Ų (Target) vs. Different LogP and density predicted for 2,3-isomer
Supports permeability assay context for drug discovery selection
Computed properties; context-dependent review needed for biological permeability

Atom Economy and Mass Efficiency in Multi-Kilogram Procurement

For industrial manufacturing, the choice of halogen significantly impacts the overall mass efficiency of the synthetic route. 2,4-Dichloro-5-(trifluoromethyl)pyridine has a molecular weight of 215.99 g/mol, whereas its closest mixed-halide competitor, 4-bromo-2-chloro-5-(trifluoromethyl)pyridine, weighs 260.44 g/mol [1]. When utilized in processes where the C4 halogen is displaced via SNAr (meaning the halogen mass is ultimately lost as waste), the dichloro compound provides an approximately 17% improvement in atom economy per mole of active scaffold [2]. At the metric ton scale, this translates to significantly lower raw material mass requirements and reduced halide waste generation.

Evidence DimensionScaffold Mass Efficiency (Atom Economy)
Target Compound Data2,4-dichloro-5-(trifluoromethyl)pyridine: MW 215.99 g/mol
Comparator Or Baseline4-bromo-2-chloro-5-(trifluoromethyl)pyridine: MW 260.44 g/mol
Quantified Difference~17% reduction in raw material mass required per mole of product
ConditionsStoichiometric calculation for C4-substitution reactions

Directly lowers freight, storage, and raw material procurement costs while improving the E-factor (environmental impact) of the manufacturing process.

Commercial Purity Thresholds
Cross-study comparable
≥95% (Supplier A) or 98% (Supplier B) for target; Comparator analog routinely at 98%
Purity specification review impacts stoichiometry and synthetic yield
Supplier COA verification recommended for precise stoichiometry requirements

Thermal Stability and Handling Robustness

Processability and shelf-life are critical procurement metrics for reactive intermediates. While highly fluorinated analogs like 4-fluoro-2-chloro-5-(trifluoromethyl)pyridine offer extreme reactivity, they are highly sensitive to moisture and prone to premature hydrolysis during storage and handling [1]. In contrast, 2,4-dichloro-5-(trifluoromethyl)pyridine maintains robust thermal stability and resists ambient hydrolysis, allowing for standard storage protocols without strict anhydrous encapsulation. In pilot-plant evaluations, the dichloro analog demonstrated <1% degradation over 6 months under standard warehouse conditions, whereas the fluoro-analog exhibited >10% hydrolysis-related yield loss under identical parameters [2].

Evidence DimensionStorage Stability and Hydrolysis Resistance
Target Compound Data2,4-dichloro-5-(trifluoromethyl)pyridine: <1% degradation over 6 months
Comparator Or Baseline4-fluoro-2-chloro-5-(trifluoromethyl)pyridine: >10% degradation via hydrolysis
Quantified Difference>10-fold improvement in shelf-life stability
ConditionsStandard warehouse storage (25°C, ambient humidity)

Eliminates the need for specialized cold-chain or anhydrous storage, reducing logistical overhead and preventing costly batch failures.

Synthetic Utility (Patent Evidence)
Reported
Yields N-(2-pyridinyl)carboxamide fungicides; Distinct from high-volume herbicides derived from 2,3-DCTF
Supports IP-differentiated agrochemical synthesis
Per DuPont patent CN1665395A; non-overlapping application space
Stability & Storage Contrast
Cross-study comparable
Stable at ambient temperature; 2,3-isomer requires inert gas at 2-8°C
Ambient storage supports simplified logistics and long-term inventory
Data from vendor SDS and storage recommendations
Market Demand Context
Context-dependent
Niche fungicide/pharma intermediate vs. >2,000 tons/yr commodity herbicide demand for 2,3-DCTF
Supports differentiated R&D sourcing strategy
Class-level market inference; subject to regional supply fluctuations

Synthesis of FGFR4 Inhibitors and Kinase Modulators

Due to the highly activated 4-position, this compound is highly suited as a core building block for synthesizing ring-fused bicyclic pyridyl derivatives, which are potent FGFR4 inhibitors. The ability to perform sequential, regiocontrolled SNAr and cross-coupling reactions allows for the efficient construction of the complex pharmacophores required for advanced oncology therapeutics [1].

Development of Lipophilic Agrochemicals

The combination of a robust pyridine core and a metabolically stable trifluoromethyl group makes this compound an excellent precursor for next-generation fungicides and herbicides. The -CF3 group enhances the lipophilicity (LogP) of the final active ingredient, improving cuticular penetration in plants and extending environmental half-life compared to non-fluorinated analogs [2].

Transition-Metal-Free Difunctionalization Workflows

For process chemists looking to avoid expensive palladium or ruthenium catalysts, this dichloro scaffold is a highly effective choice. The distinct electronic environments of the C2 and C4 chlorines enable sequential, base-mediated nucleophilic substitutions, streamlining the synthesis of 2,4-diamino or 2-amino-4-alkoxy pyridine derivatives in standard pilot-plant reactors [3].

Application Selection Matrix

Application
Selection Property
Validation Focus
Patented Fungicide Synthesis
2,4-Dichloro regiochemistry
IP differentiation from 2,3-isomer herbicide routes
17β-HSD1 Inhibitor Medicinal Chemistry
Electron-deficient scaffold
Selective nucleophilic aromatic substitution for SAR exploration
High-Throughput Synthesis Platforms
Ambient storage stability
Long-term reagent quality without cold-chain logistics
Custom Synthesis & Lead Diversification
Variable purity grades (95%/98%)
Specification alignment with development stage (discovery vs. preclinical)

XLogP3

3.3

Wikipedia

2,4-Dichloro-5-(trifluoromethyl)pyridine

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